molecular formula C12H8N2O6 B14460733 4,4'-Dihydroxy-3,3'-dinitrobiphenyl CAS No. 66041-61-0

4,4'-Dihydroxy-3,3'-dinitrobiphenyl

Cat. No.: B14460733
CAS No.: 66041-61-0
M. Wt: 276.20 g/mol
InChI Key: NTXCSKZBHUKPQU-UHFFFAOYSA-N
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Description

4,4’-Dihydroxy-3,3’-dinitrobiphenyl is an organic compound with the molecular formula C12H8N2O6. It is characterized by the presence of two hydroxyl groups and two nitro groups attached to a biphenyl structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Dihydroxy-3,3’-dinitrobiphenyl typically involves the nitration of 4,4’-dihydroxybiphenyl. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction yields 4,4’-Dihydroxy-3,3’-dinitrobiphenyl as the primary product .

Industrial Production Methods

In industrial settings, the production of 4,4’-Dihydroxy-3,3’-dinitrobiphenyl may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4,4’-Dihydroxy-3,3’-dinitrobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-Dihydroxy-3,3’-dinitrobiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Dihydroxy-3,3’-dinitrobiphenyl involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and nitro groups play a crucial role in its reactivity and interactions with other molecules. The nitro groups can participate in redox reactions, while the hydroxyl groups can form hydrogen bonds and undergo further chemical modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Dihydroxy-3,3’-dinitrobiphenyl is unique due to its specific arrangement of hydroxyl and nitro groups on the biphenyl structure. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

66041-61-0

Molecular Formula

C12H8N2O6

Molecular Weight

276.20 g/mol

IUPAC Name

4-(4-hydroxy-3-nitrophenyl)-2-nitrophenol

InChI

InChI=1S/C12H8N2O6/c15-11-3-1-7(5-9(11)13(17)18)8-2-4-12(16)10(6-8)14(19)20/h1-6,15-16H

InChI Key

NTXCSKZBHUKPQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)O)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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